1,4-Diacetoxybutane
Description
1,4-Diacetoxybutane (B1202567), also known by its IUPAC name 4-acetyloxybutyl acetate (B1210297) or commonly as butanediol (B1596017) diacetate, is an organic compound with the molecular formula C₈H₁₄O₄. This diester, derived from 1,4-butanediol (B3395766) and acetic acid, serves as a crucial chemical intermediate in various industrial processes. Its structure, featuring two acetate ester groups separated by a four-carbon aliphatic chain, endows it with unique properties that make it valuable in the synthesis of polymers, pharmaceuticals, and specialty chemicals. Historically produced through petrochemical routes, recent advancements are increasingly exploring its derivation from renewable biomass feedstocks, aligning with global trends towards sustainable chemistry. This article delves into the synthesis, properties, applications, and critically, the future research directions and perspectives for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSWKGOQKREON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26248-69-1 | |
| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70879240 | |
| Record name | 1,4-Butylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-67-1 | |
| Record name | Butylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diacetoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diacetoxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |
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| Record name | 1,4-Butanediol, 1,4-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Butylene glycol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butanediol diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,4-DIACETOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis of 1,4 Diacetoxybutane
The production of 1,4-diacetoxybutane (B1202567) can be achieved through several synthetic pathways, broadly categorized into petrochemical and biomass-derived routes.
Petrochemical Routes: A significant industrial route involves the conversion of butadiene. This process typically begins with the catalytic reaction of butadiene with acetic acid and oxygen to form 1,4-diacetoxy-2-butene. This intermediate is then hydrogenated to yield this compound. Subsequently, hydrolysis of this compound generates 1,4-butanediol (B3395766) (BDO), a key precursor for many polymers chemcess.comchemicalbook.compatsnap.comgoogleapis.com. An alternative method described by Toyo Soda involves the addition of chlorine to butadiene, reaction with sodium acetate (B1210297) to form 1,4-diacetoxy-2-butene, followed by hydrogenation chemcess.com.
Biomass-Derived Routes: The valorization of biomass offers a sustainable alternative for producing this compound and its precursor, 1,4-butanediol. Furfural (B47365), readily obtainable from lignocellulosic biomass, can be converted to furan, which is then processed into BDO mdpi.comresearchgate.net. More directly, furancarboxylic acid (FCA), an oxidation product of furfural, can be transformed into 1,4-butanediol diacetate (BDA) through a one-pot process. This method typically employs a Lewis acid and a hydrogenation catalyst (such as Pd/C) in a carboxylic acid solvent, involving hydrogenation, decarbonylation, and esterification ring-opening steps researchgate.netresearchgate.netgoogle.com. The direct esterification of 1,4-butanediol with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst is also a primary method for synthesizing this compound researchgate.netontosight.ai.
Physicochemical Properties
1,4-Diacetoxybutane (B1202567) is characterized by a set of properties that dictate its handling and utility in chemical synthesis.
| Property | Value | Source |
| CAS Number | 628-67-1 | chemicalbook.comchemicalbook.in |
| Molecular Formula | C₈H₁₄O₄ | nih.gov |
| Molecular Weight | 174.19 g/mol | chemicalbook.comchemicalbook.in |
| Appearance | Colorless liquid | chemicalbook.comchemicalbook.in |
| Melting Point | 12-15 °C | chemicalbook.comchemicalbook.in |
| Boiling Point | 130-131 °C (at 20 mm Hg) | chemicalbook.comchemicalbook.in |
| Density | 1.048 g/cm³ | chemicalbook.comchemicalbook.in |
| Refractive Index | 1.4240 | chemicalbook.comchemicalbook.in |
| Water Solubility | 34.94 g/L (at 26 °C) | chemicalbook.comchemicalbook.in |
| Flash Point | 230 °C | chemicalbook.com |
Applications
The utility of 1,4-diacetoxybutane (B1202567) spans several industrial sectors, primarily as a chemical intermediate:
Polymer Synthesis: It serves as an intermediate in the production of polyurethanes, polyesters, and polyether polyols ontosight.ai. Its hydrolysis product, 1,4-butanediol (B3395766), is a critical monomer for polybutylene terephthalate (B1205515) (PBT) and spandex fibers mdpi.comresearchgate.netwikipedia.org.
Pharmaceuticals: this compound is employed as a solvent and intermediate in the synthesis of certain pharmaceuticals and active pharmaceutical ingredients (APIs) ontosight.aimyskinrecipes.com.
Specialty Chemicals: Its applications extend to the fragrance and flavor industry, where it can be used to create specific aromatic compounds myskinrecipes.com. It also finds use in adhesives and coatings, contributing to their performance and durability myskinrecipes.com.
Research and Development: The compound is utilized in R&D for exploring new chemical reactions and processes myskinrecipes.com.
Current Research Landscape and Challenges
Current research efforts are largely focused on improving the sustainability and efficiency of 1,4-diacetoxybutane (B1202567) production. A key challenge lies in optimizing the synthesis pathways, particularly those derived from biomass, to achieve high yields and purity while minimizing energy consumption and waste generation. For instance, the conversion of furfural (B47365) derivatives to this compound involves multi-step catalytic processes that require careful control of reaction conditions and catalyst selection to ensure selectivity and economic viability researchgate.netresearchgate.netgoogle.com. Furthermore, the efficient separation and purification of this compound from reaction mixtures, especially those involving complex biomass feedstocks, remain areas of active investigation.
Future Research Directions and Perspectives on 1,4 Diacetoxybutane
Computational Chemistry and Molecular Engineering for Optimized SynthesisComputational chemistry and molecular engineering will play an increasingly vital role in accelerating the development of efficient and sustainable synthetic routes for this compound. Advanced modeling techniques, including density functional theory (DFT) and molecular dynamics simulations, can be employed to:
Design and screen novel catalysts, predicting their activity, selectivity, and stability.
Elucidate reaction mechanisms, identifying rate-determining steps and potential bottlenecks.
Optimize reaction conditions (temperature, pressure, solvent, reactant ratios) for maximum yield and minimum energy consumption.
Predict the properties of potential novel derivatives, guiding experimental synthesis efforts. This in silico approach can significantly reduce the experimental workload and cost, leading to faster discovery of optimized processes and new chemical entities.
Conclusion
1,4-Diacetoxybutane (B1202567) stands as a valuable chemical intermediate with established roles in polymer and pharmaceutical industries, and a growing potential in bio-based chemical production. The ongoing research efforts, particularly in catalytic advancements, biomass integration, and process intensification, are paving the way for more sustainable and efficient manufacturing methods. By embracing these future research directions, the chemical industry can unlock the full potential of this compound, contributing to a greener and more circular economy.
Q & A
Q. What are the established laboratory synthesis methods for 1,4-Diacetoxybutane?
The synthesis involves a three-step catalytic process:
- Step 1 : Reaction of butadiene with acetic acid yields 1,4-diacetoxy-2-butene.
- Step 2 : Hydrogenation of 1,4-diacetoxy-2-butene produces this compound.
- Step 3 : Hydrolysis of this compound using ion-exchange resins generates 1,4-butanediol (BDO). Key parameters include temperature control (80–100°C for hydrolysis) and catalyst selection (e.g., ion-exchange resins for selectivity) .
Q. Which physicochemical properties of this compound are essential for experimental planning?
Critical properties include:
- Solubility : 13 g/L in water at 25°C
- Density : 1.039–1.048 g/cm³
- Boiling point : 229°C (atmospheric pressure) or 130–131°C (20 mmHg)
- Refractive index : 1.424–1.4279 These properties inform solvent compatibility, reaction setup, and purification strategies. Discrepancies in literature values necessitate validation via standardized protocols.
Q. What analytical techniques are validated for quantifying this compound in reaction mixtures?
Reverse-phase HPLC with diode-array detection (237 nm) is optimal:
Q. How should researchers design literature searches for toxicological data on this compound?
Follow the EPA’s systematic framework:
- Databases : SciFinder, PubMed, ECOTOX
- Keywords : "this compound" + "environmental fate," "toxicokinetics," "biodegradation"
- Inclusion criteria : Peer-reviewed studies (1990–2025) with raw data
- Quality assessment : Use NIH-NTP risk evaluation criteria .
Advanced Research Questions
Q. How can hydrolysis of this compound be optimized to maximize 1,4-butanediol yield?
A two-stage hydrolysis process improves efficiency:
- Stage 1 : 70% conversion to acetoxyhydroxybutane (100% selectivity) at 80°C.
- Stage 2 : Complete conversion to BDO using ion-exchange catalysts (e.g., Amberlyst-15). Monitor byproduct formation (e.g., tetrahydrofuran) via GC-MS and adjust residence time to minimize losses .
Q. What strategies resolve discrepancies in reported physicochemical properties?
Implement a tiered validation protocol:
Q. What mechanistic insights explain stereoselectivity in this compound hydrogenation?
DFT calculations reveal Pd/C catalysts favor syn-addition, achieving >95% selectivity for the erythro-diacetate isomer. Solvent polarity (e.g., hexane vs. THF) modulates transition-state stabilization, with apolar media increasing activation barriers by ~15 kJ/mol .
Q. How do mobile phase additives influence HPLC resolution of this compound degradation products?
Q. Which computational models predict this compound’s environmental persistence?
- BIOWIN 4.10 : Estimates biodegradation probability (0.35–0.45), suggesting moderate persistence.
- COSMOtherm : Predicts soil adsorption coefficients (Koc = 120–150 L/kg). Validate models against OECD 301D biodegradability tests .
Q. How can systematic reviews address data gaps in this compound toxicology?
Apply the Cochrane Handbook’s framework:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
